molecular formula C17H14O3 B094920 2-Oxo-1,2-diphenylethyl acrylate CAS No. 18994-98-4

2-Oxo-1,2-diphenylethyl acrylate

Cat. No. B094920
CAS RN: 18994-98-4
M. Wt: 266.29 g/mol
InChI Key: MSMAPCFQRXQMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2-diphenylethyl acrylate is a chemical compound with the molecular formula C17H14O3 and a molecular weight of 266.3 . It is also known by other names such as α-benzoylbenzyl ester and Acrylic acid α-benzoylbenzyl ester .


Synthesis Analysis

The synthesis of 2-Oxo-1,2-diphenylethyl acrylate has been explored in various studies. Symmetrical benzoins are readily available via the benzoin condensation. Unsymmetrical benzoins including 2,2-disubstituted α-hydroxy ketones are generally prepared via trimethylsilyl (TMS) masked cyanohydrins .


Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-diphenylethyl acrylate consists of a benzoin chromophore, which is a key component in its photoreactivity . The structure can be represented by the formula C17H14O3 .


Chemical Reactions Analysis

The chemical reactivity of 2-Oxo-1,2-diphenylethyl acrylate is largely due to the diverse photochemistry of the desyl group . The photoreactivity of these chromophores stems from the diverse photochemistry of the desyl group .


Physical And Chemical Properties Analysis

2-Oxo-1,2-diphenylethyl acrylate has a molecular weight of 266.3 and a density of 1.155g/cm3 . Its boiling point is 401.1ºC at 760mmHg .

Scientific Research Applications

  • Polymer Synthesis : One study explored the polymerization of acrylates with 2-oxo-1,3-dioxolane side chains, which include structures similar to 2-Oxo-1,2-diphenylethyl acrylate. These polymers exhibited significant lithium ion conductivity when blended with lithium salts, suggesting applications in lithium-ion conductors (Britz, Meyer, & Wegner, 2007).

  • Drug-like Analysis and Molecular Docking : A study on a similar molecule, 2-oxo-1,1-diphenyl-2-((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) oxy)ethyl acrylate, used DFT, molecular docking, and drug-likeness analysis, indicating potential pharmaceutical applications (Soykan, Sert, & Yıldırım, 2021).

  • Photorefractive Polymer Development : Research on acrylate type monomers, including those structurally related to 2-Oxo-1,2-diphenylethyl acrylate, has led to the development of photorefractive polymers. These polymers are used in applications like optical data storage and dynamic holography (Okamoto, Nomura, Park, Ogino, & Sato, 1999).

  • Foam Laser Target Fabrication : In high-energy-density physics research, acrylate-based polymers, similar to 2-Oxo-1,2-diphenylethyl acrylate, are used in the fabrication of foam laser targets through processes like two-photon polymerization (Liu, Campbell, Stein, Jiang, Hund, & Lu, 2018).

  • Ceramic Gelcasting : A study used 2-carboxyethyl acrylate, a structurally similar compound, in the gelcasting of alumina, demonstrating its utility in improving the properties of green bodies and limiting the negative effect of oxygen inhibition (Pietrzak, Wiecinska, & Szafran, 2016).

  • UV-induced Photopolymerization : Research on the UV-induced photopolymerization of epoxy acrylate/TiO2 nanocomposites, with compounds structurally akin to 2-Oxo-1,2-diphenylethyl acrylate, shows potential applications in the development of advanced composite materials (Li, Zhou, You, & Wu, 2006).

Safety And Hazards

2-Oxo-1,2-diphenylethyl acrylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects . In case of accidental release, it is recommended to handle the substance in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-2-15(18)20-17(14-11-7-4-8-12-14)16(19)13-9-5-3-6-10-13/h2-12,17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMAPCFQRXQMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940521
Record name 2-Oxo-1,2-diphenylethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2-diphenylethyl acrylate

CAS RN

18994-98-4
Record name 2-Propenoic acid, 2-oxo-1,2-diphenylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18994-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,2-diphenylethyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018994984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-1,2-diphenylethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2-diphenylethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1,2-diphenylethyl acrylate
Reactant of Route 2
Reactant of Route 2
2-Oxo-1,2-diphenylethyl acrylate
Reactant of Route 3
Reactant of Route 3
2-Oxo-1,2-diphenylethyl acrylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Oxo-1,2-diphenylethyl acrylate
Reactant of Route 5
2-Oxo-1,2-diphenylethyl acrylate
Reactant of Route 6
2-Oxo-1,2-diphenylethyl acrylate

Citations

For This Compound
1
Citations
VB Kammath, P Šebej, T Slanina, Z Kříž… - Photochemical & …, 2012 - Springer
A new concept of a photoremovable chiral auxiliary (PCA), based on the chiral benzoin chromophore, is introduced. This moiety can control the asymmetric formation of a Diels–Alder …
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.